molecular formula C20H25N3O4 B4928148 N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B4928148
M. Wt: 371.4 g/mol
InChI Key: XQSONAFMYBJTGJ-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenoxy, nitro, and piperidinyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 2-nitro-5-chloroaniline under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-[2-(2-aminophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

    Hydrolysis: Formation of phenolic and amine derivatives.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitro group can also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-Methoxyphenoxy)ethyl)acetamide: Shares the methoxyphenoxyethyl moiety but differs in the presence of an acetamide group instead of the nitro and piperidinyl groups.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a piperidinyl group and is used for its anti-inflammatory properties.

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and piperidinyl groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-19-7-3-4-8-20(19)27-14-11-21-17-15-16(9-10-18(17)23(24)25)22-12-5-2-6-13-22/h3-4,7-10,15,21H,2,5-6,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSONAFMYBJTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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